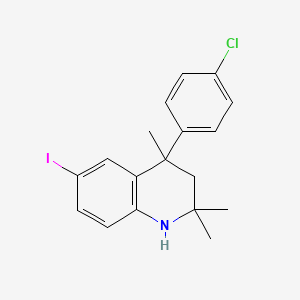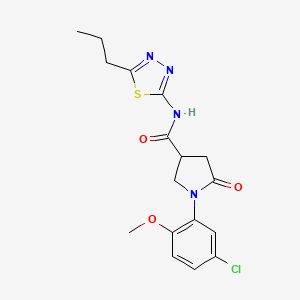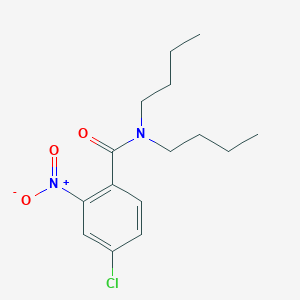![molecular formula C16H14N4O3S B11025293 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11025293.png)
5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting with a phenyl-substituted thiazole precursor.
Pyrimidine ring construction: Using appropriate reagents to form the pyrimidine core.
Methoxyacetylation: Introducing the methoxyacetyl group under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could modify the pyrimidinone or thiazole rings.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified biological activities.
Scientific Research Applications
5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its biological activity, which could include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(acetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- 5-(methoxyacetyl)-2-[(5-methyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-(2-methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H14N4O3S/c1-23-9-12(21)11-7-17-15(19-14(11)22)20-16-18-8-13(24-16)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChI Key |
AEFICKYNBWPRSD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=CN=C(NC1=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11025213.png)

![N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025222.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11025233.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide](/img/structure/B11025239.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11025248.png)
![2'-butyl-N-[2-(furan-2-yl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11025250.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11025259.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025260.png)

![3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11025278.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11025283.png)
